molecular formula C23H27F3N2OS B598790 Dihydro Flupentixol CAS No. 14141-25-4

Dihydro Flupentixol

Cat. No.: B598790
CAS No.: 14141-25-4
M. Wt: 436.537
InChI Key: KQKMVCKAKBHVAL-UHFFFAOYSA-N
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Description

Dihydro Flupentixol is a derivative of Flupentixol, a thioxanthene neuroleptic used primarily in the treatment of schizophrenia and depression. It is known for its antipsychotic properties and is used in various formulations, including oral tablets and long-acting intramuscular injections .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Flupentixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Dihydro Flupentixol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydro Flupentixol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro Flupentixol is unique in its balanced antagonism of both D1 and D2 receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. Its long-acting formulations also provide an advantage in terms of patient compliance .

Biological Activity

Dihydro Flupentixol is a thioxanthene derivative primarily used in the treatment of psychiatric disorders, particularly schizophrenia and depression. This compound exhibits significant biological activity through its interaction with various neurotransmitter systems, primarily targeting dopamine and serotonin receptors. This article delves into its mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Target Receptors
this compound acts as an antagonist at dopamine D1 and D2 receptors, as well as 5-HT2A serotonin receptors. This antagonistic action is crucial for its therapeutic effects in managing psychotic symptoms and mood disorders.

Biochemical Pathways
By blocking these receptors, this compound influences several biochemical pathways related to mood regulation and reward systems. The inhibition of dopamine transmission can lead to reduced symptoms associated with schizophrenia and depression, such as hallucinations and mood instability.

Pharmacokinetics

Absorption and Bioavailability
The oral bioavailability of this compound ranges from 40% to 55%, indicating moderate absorption characteristics. Its pharmacokinetic profile includes essential parameters such as distribution, metabolism, and excretion (ADME). The compound is metabolized in the liver, which can affect its overall efficacy depending on individual metabolic rates.

Half-Life
The half-life of this compound varies but generally supports once or twice daily dosing regimens in clinical settings.

Case Study: Extrapontine Myelinolysis

A notable case involved a 46-year-old woman treated with this compound combined with melitracen for depression. After six months of treatment, she developed hyponatremia (low sodium levels), leading to extrapontine myelinolysis (EPM) characterized by dysphagia (difficulty swallowing). The patient's symptoms improved significantly after discontinuing the medication and switching to promethazine, highlighting the potential adverse effects associated with prolonged use of this compound .

Inhibition of PI3K Pathway

Recent studies have identified that this compound may also inhibit the PI3K/AKT signaling pathway, which is implicated in cancer cell proliferation. In vitro experiments demonstrated that this compound exhibited cytotoxic effects in lung cancer cell lines by inducing apoptosis through the downregulation of AKT phosphorylation and Bcl-2 expression. This finding suggests that beyond its psychiatric applications, this compound may have potential as an anti-cancer agent .

Comparative Biological Activity

Activity This compound Flupentixol
Dopamine Receptor Antagonism StrongStrong
Serotonin Receptor Antagonism ModerateModerate
PI3K Inhibition YesYes
Cytotoxicity in Cancer Cells ModerateStrong

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMVCKAKBHVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747657
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14141-25-4
Record name 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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